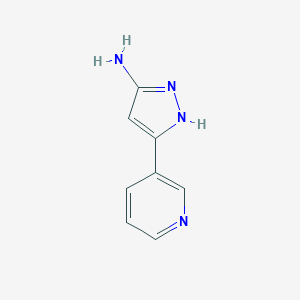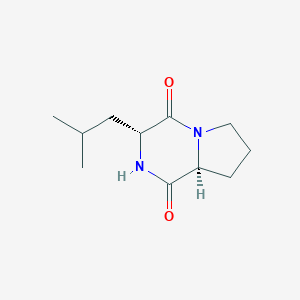
环(D-亮氨酸-L-脯氨酸)
描述
Cyclo(D-Leu-L-Pro) is a cyclic dipeptide, also known as a diketopiperazine. It is composed of two amino acids, D-leucine and L-proline, linked together in a cyclic structure.
科学研究应用
Cyclo(D-Leu-L-Pro) has a wide range of scientific research applications:
生化分析
Biochemical Properties
Cyclo(D-Leu-L-Pro) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been identified in Bacillus amyloliquefaciens culture and recognized to have nematocidal activity . The nature of these interactions is largely dependent on the structure of Cyclo(D-Leu-L-Pro), which is a diketopiperazine .
Cellular Effects
Cyclo(D-Leu-L-Pro) has notable effects on various types of cells and cellular processes. For example, it has been found to inhibit the growth of K562, HL-60, and U937 leukemia cells in a concentration-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cyclo(D-Leu-L-Pro) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to have nematocidal activity, significantly inhibiting the hatching of eggs and causing the mortality of second-stage juveniles .
Temporal Effects in Laboratory Settings
The effects of Cyclo(D-Leu-L-Pro) change over time in laboratory settings. It has been observed that the inhibitory effects of this compound on the hatching of eggs and the mortality of second-stage juveniles depend on the length of incubation time and concentration of the treatment .
Dosage Effects in Animal Models
The effects of Cyclo(D-Leu-L-Pro) vary with different dosages in animal models. For instance, it has been found that the mortality of second-stage juveniles increases significantly with an increase in the dose of Cyclo(D-Leu-L-Pro) on both the 1st and 3rd day of incubation
Metabolic Pathways
Cyclo(D-Leu-L-Pro) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
Cyclo(D-Leu-L-Pro) is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and could also affect its localization or accumulation
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Cyclo(D-Leu-L-Pro) can be synthesized through various methods, including solution-phase and solid-phase peptide synthesis. One common approach involves the coupling of D-leucine and L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature. After the coupling reaction, the product is cyclized to form the diketopiperazine ring .
Industrial Production Methods: Industrial production of Cyclo(D-Leu-L-Pro) often involves fermentation processes using microorganisms such as Bacillus amyloliquefaciens. The bacteria are cultured in a suitable medium, and the cyclic dipeptide is extracted from the culture supernatant using techniques like solid-phase extraction and high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions: Cyclo(D-Leu-L-Pro) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyclic dipeptide.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted cyclic dipeptides with new functional groups.
作用机制
The mechanism of action of Cyclo(D-Leu-L-Pro) involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis . In cancer cells, it may induce apoptosis by activating specific signaling pathways .
相似化合物的比较
Cyclo(D-Leu-L-Pro) can be compared with other cyclic dipeptides such as:
Cyclo(L-Leu-L-Pro): Similar structure but different stereochemistry.
Cyclo(D-Pro-L-Leu): Another stereoisomer with nematocidal activity.
Cyclo(L-Pro-L-Tyr): Known for its antioxidant and anti-inflammatory effects.
Uniqueness: Cyclo(D-Leu-L-Pro) is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. Its distinct properties make it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
(3R,8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNCZMRZAUNQT-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157974 | |
| Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36238-67-2 | |
| Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36238-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,8aS)-Hexahydro-3-(2-methylpropyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the conformational properties of Cyclo(D-Leu-L-Pro)?
A1: Cyclo(D-Leu-L-Pro) exhibits interesting conformational behavior. While it adopts a C2-symmetric conformation in chloroform solution [], it appears to favor a C4-symmetric conformation in nuclear magnetic resonance (NMR) spectroscopy due to rapid intramolecular transformations occurring faster than the NMR timescale []. This conformational flexibility might play a role in its interactions with other molecules.
Q2: Has Cyclo(D-Leu-L-Pro) been identified in natural sources, and does it exhibit any biological activities?
A2: Yes, Cyclo(D-Leu-L-Pro) has been identified as one of the metabolites produced by Lactiplantibacillus plantarum 124, a bacterium known for its antifungal properties []. The cell-free supernatant of L. plantarum 124, containing Cyclo(D-Leu-L-Pro) and other compounds, exhibited significant antifungal activity against Aspergillus flavus and Penicillium sp. []. This finding suggests that Cyclo(D-Leu-L-Pro) might contribute to the antifungal properties of the bacterial supernatant, although further investigation is needed to confirm its specific role.
Q3: Are there any known structural isomers of Cyclo(D-Leu-L-Pro) with distinct biological effects?
A3: Research has identified three isomers of the cyclic dipeptide cyclo(Leu-Pro): cyclo(L-Leu-L-Pro), cyclo(D-Leu-D-Pro), and cyclo(D-Leu-L-Pro) []. Notably, these isomers exhibit varying degrees of antifungal activity against Colletotrichum orbiculare. While cyclo(L-Leu-L-Pro) shows the most potent inhibition of conidia germination and appressorium formation, cyclo(D-Leu-D-Pro) also demonstrates significant antifungal effects []. In contrast, cyclo(D-Leu-L-Pro) does not appear to have significant antifungal activity against C. orbiculare []. This difference in activity highlights the importance of stereochemistry in determining the biological effects of these cyclic dipeptides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


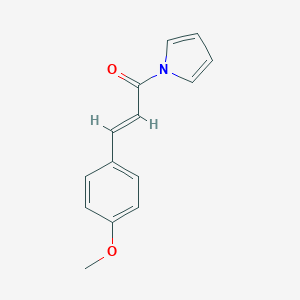

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)
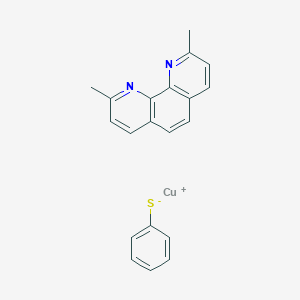

![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)

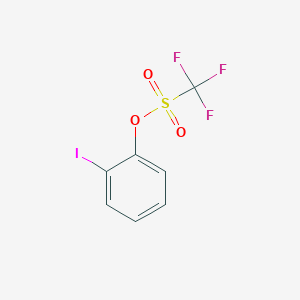
![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)
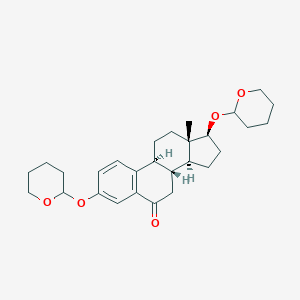
![2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine](/img/structure/B137872.png)

![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)
